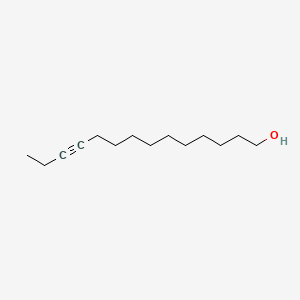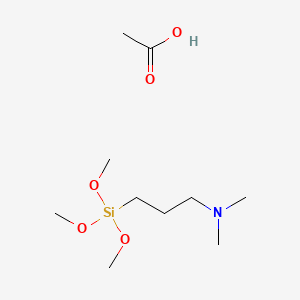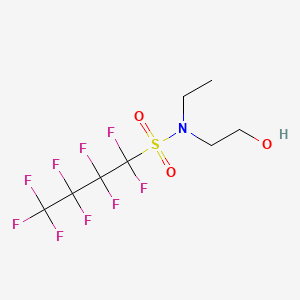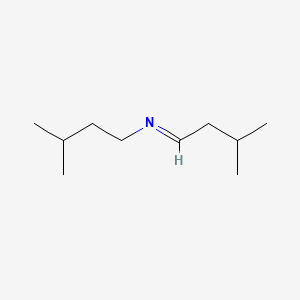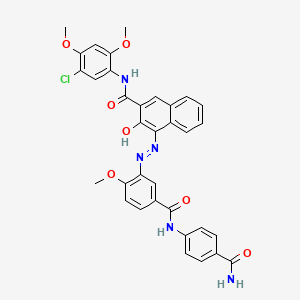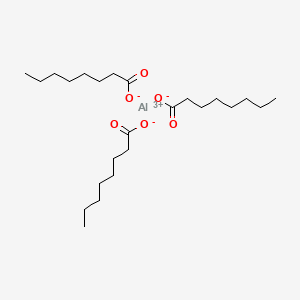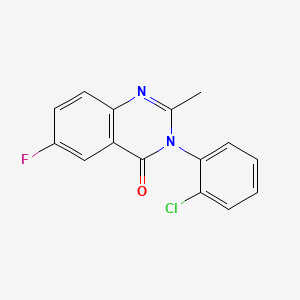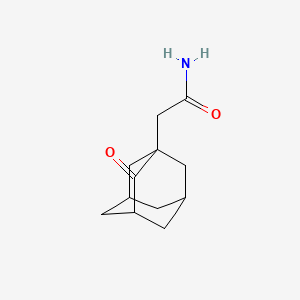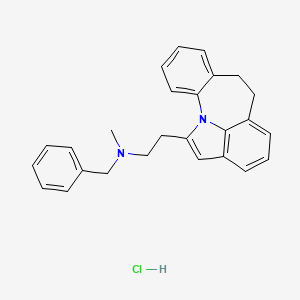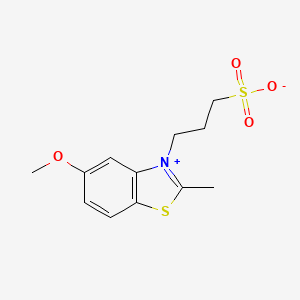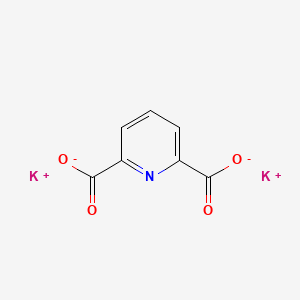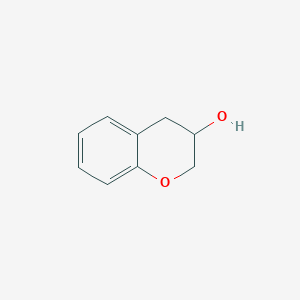
3-Chromanol
Vue d'ensemble
Description
3-Chromanol is a part of the chromanol and chromenol family of molecules, which are known for their structural diversity and pharmacological interest . These compounds are derived from a chromanol or chromenol core . They have been described to have mostly anti-inflammatory and anti-carcinogenic activities .
Synthesis Analysis
The synthesis of 3-Chromanol and its derivatives has been a subject of research. For instance, a unique gold(III)-catalyzed process has been discovered that can access the core structure of 3-Chromanol through direct cyclialkylation of electron-rich arenes with tethered epoxides . Another method involves the oxidative cyclization of allyl aryl ethers with thallium (III) sulphate in 2·0–2·5 M -sulphuric acid, providing the first direct synthesis of 3-chromanols .Molecular Structure Analysis
3-Chromanol has a molecular formula of C9H10O2 . It belongs to the class of organic compounds known as 2,2-dimethyl-1-benzopyrans, which are compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position .Chemical Reactions Analysis
The chromanol and chromenol derivatives seem to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .Applications De Recherche Scientifique
Synthesis of Chroman Derivatives
Chroman-3-ol serves as a precursor in the synthesis of various chroman derivatives. These derivatives are synthesized through methods such as organocatalytic domino reactions, which can produce functionalized chroman-2-ones and chromanes with high enantio- and diastereoselectivity .
Development of Anti-inflammatory Agents
Researchers have utilized chroman-3-ol in the design and synthesis of novel chroman derivatives with potential anti-inflammatory properties. These include acyclic amidochromans, chromanyl esters, and chromanyl acrylates, which have been synthesized and characterized for their anti-inflammatory activity .
Metal-free Synthesis Methods
Chroman-3-ol is involved in metal-free synthesis methods, such as Brønsted acid-catalyzed intramolecular Friedel–Crafts alkylation, to produce trans-4-arylchroman-3-ols. This approach is part of research programs aimed at creating chroman-based polycyclic compounds using epoxide building blocks .
Mécanisme D'action
Target of Action
Chroman-3-ol, also known as 3-Chromanol, is a major metabolite of the soy isoflavone daidzein . It has been found to bind more tightly to estrogen receptor β (ERβ) than to estrogen receptor α (ERα) . This suggests that ERβ could be the primary target of chroman-3-ol .
Mode of Action
Chroman-3-ol exhibits estrogenic activity, which means it can mimic the effects of the hormone estrogen in the body . It achieves this by binding to estrogen receptors, particularly ERβ . This binding can trigger a series of cellular responses, leading to changes in gene expression and cellular function .
Biochemical Pathways
These include pathways involved in cell growth, differentiation, and metabolism
Pharmacokinetics
It is known that chroman-3-ol is a metabolite of daidzein, which is produced by intestinal bacteria in response to soy isoflavone intake . This suggests that the bioavailability of chroman-3-ol may depend on factors such as diet and gut microbiota composition.
Result of Action
Chroman-3-ol’s binding to estrogen receptors can lead to a variety of molecular and cellular effects. For example, it has been found to augment the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . It also induced cell proliferation and cell migration in astrocytes . These effects suggest that chroman-3-ol may have potential benefits for brain health and development .
Action Environment
The action, efficacy, and stability of chroman-3-ol can be influenced by various environmental factors. For instance, the presence of certain intestinal bacteria is necessary for the production of chroman-3-ol from daidzein Therefore, factors that affect the composition of the gut microbiota, such as diet and antibiotic use, could potentially influence the action of chroman-3-ol
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLDKCGIBIGVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343681 | |
| Record name | 3-Chromanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chromanol | |
CAS RN |
21834-60-6 | |
| Record name | 3-Chromanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



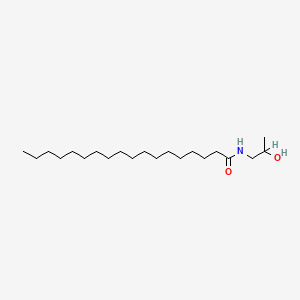
![Morpholine, 4-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1617304.png)
